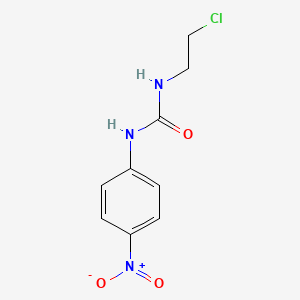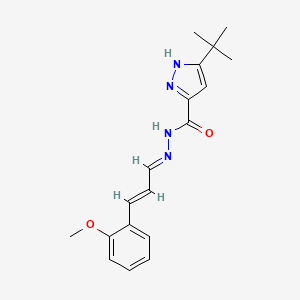
Urea, N-(2-chloroethyl)-N'-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)-: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2-chloroethyl group and a 4-nitrophenyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- typically involves the reaction of 2-chloroethylamine with 4-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
化学反応の分析
Types of Reactions: Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis Reactions: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Formation of substituted urea derivatives.
Reduction: Conversion of the nitro group to an amino group.
Hydrolysis: Production of amines and carbon dioxide.
科学的研究の応用
Chemistry: Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, as well as to study enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modification of their structure and function. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the disruption of cellular processes.
類似化合物との比較
- Urea, N-(2-chloroethyl)-N’-(4-methylphenyl)-
- Urea, N-(2-chloroethyl)-N’-(4-aminophenyl)-
- Urea, N-(2-chloroethyl)-N’-(4-hydroxyphenyl)-
Comparison: Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro group allows for additional chemical transformations, such as reduction to an amino group, which can be exploited in various applications. The presence of the 2-chloroethyl group also provides a site for nucleophilic substitution, making it a versatile compound for synthetic and research purposes.
特性
CAS番号 |
67052-23-7 |
|---|---|
分子式 |
C9H10ClN3O3 |
分子量 |
243.65 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H10ClN3O3/c10-5-6-11-9(14)12-7-1-3-8(4-2-7)13(15)16/h1-4H,5-6H2,(H2,11,12,14) |
InChIキー |
ADJCDJWMICMEGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-](/img/structure/B11995659.png)
![(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11995682.png)
![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)
![benzyl({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B11995720.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)

![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)
